molecular formula C10H12ClNO3 B2459393 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride CAS No. 2138332-97-3

2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride

Cat. No.: B2459393
CAS No.: 2138332-97-3
M. Wt: 229.66
InChI Key: UMSHEKIHJGGTFU-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl. It is a member of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications . This compound is characterized by its unique seven-membered ring structure containing both nitrogen and oxygen atoms.

Safety and Hazards

The compound has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazepine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)7-1-2-8-6-11-3-4-14-9(8)5-7;/h1-2,5,11H,3-4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSHEKIHJGGTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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